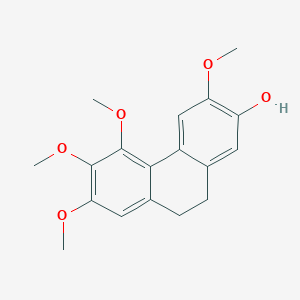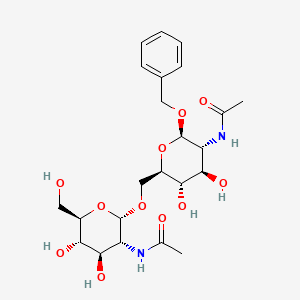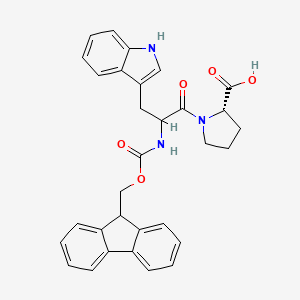
Fmoc-DL-Trp-Pro-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-DL-Trp-Pro-OH is a compound that consists of fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a dipeptide composed of DL-tryptophan (DL-Trp) and proline (Pro). The Fmoc group is commonly used in peptide synthesis to protect the amine group of amino acids, allowing for selective reactions to occur without interference from the amine group. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under basic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-Trp-Pro-OH typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-DL-Trp-Pro-OH undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DCC or EDC.
Common Reagents and Conditions
Major Products Formed
Aplicaciones Científicas De Investigación
Fmoc-DL-Trp-Pro-OH has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Fmoc-DL-Trp-Pro-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amine group of DL-tryptophan, allowing for selective reactions to occur. Upon deprotection, the free amine can participate in peptide bond formation with other amino acids, facilitating the synthesis of longer peptide chains .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-L-Trp-OH: Similar to Fmoc-DL-Trp-Pro-OH but contains only the L-isomer of tryptophan.
Fmoc-Pro-OH: Contains only proline with the Fmoc protecting group.
Fmoc-Diphenylalanine (Fmoc-FF): Another Fmoc-protected dipeptide used in peptide synthesis.
Uniqueness
This compound is unique due to the presence of both DL-tryptophan and proline, providing a versatile building block for the synthesis of diverse peptide sequences. The combination of these amino acids allows for the exploration of different structural and functional properties in peptide-based research .
Propiedades
Fórmula molecular |
C31H29N3O5 |
|---|---|
Peso molecular |
523.6 g/mol |
Nombre IUPAC |
(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C31H29N3O5/c35-29(34-15-7-14-28(34)30(36)37)27(16-19-17-32-26-13-6-5-8-20(19)26)33-31(38)39-18-25-23-11-3-1-9-21(23)22-10-2-4-12-24(22)25/h1-6,8-13,17,25,27-28,32H,7,14-16,18H2,(H,33,38)(H,36,37)/t27?,28-/m0/s1 |
Clave InChI |
RWRDEMGNKJZHKQ-CPRJBALCSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



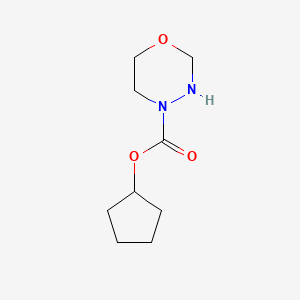
![[4-(Butan-2-ylamino)phenyl] selenocyanate](/img/structure/B13819277.png)

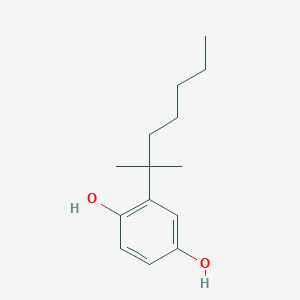
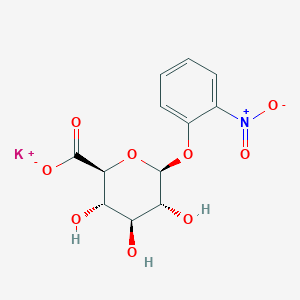
![(2E)-3-(4-hydroxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B13819309.png)


